Dithiothreitol
Dithiothreitol
L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols.
Brand Name:
Vulcanchem
CAS No.:
27565-41-9
VCID:
VC0166100
InChI:
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1
SMILES:
C(C(C(CS)O)O)S
Molecular Formula:
C4H10O2S2
Molecular Weight:
154.3 g/mol
Dithiothreitol
CAS No.: 27565-41-9
Cat. No.: VC0166100
Molecular Formula: C4H10O2S2
Molecular Weight: 154.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | L-1,4-dithiothreitol is a 1,4-dithiothreitol. It is an enantiomer of a D-1,4-dithiothreitol. A reagent commonly used in biochemical studies as a protective agent to prevent the oxidation of SH (thiol) groups and for reducing disulphides to dithiols. |
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CAS No. | 27565-41-9 |
Molecular Formula | C4H10O2S2 |
Molecular Weight | 154.3 g/mol |
IUPAC Name | (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol |
Standard InChI | InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 |
Standard InChI Key | VHJLVAABSRFDPM-IMJSIDKUSA-N |
Isomeric SMILES | C([C@@H]([C@H](CS)O)O)S |
Impurities | Oxidized form: <2.5% (absorbance at 283nm) |
SMILES | C(C(C(CS)O)O)S |
Canonical SMILES | C(C(C(CS)O)O)S |
Boiling Point | BP: 115-116 °C at 1 mm Hg Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg |
Colorform | Needles from ether Solid |
Melting Point | 42-43 °C 42.50 °C. @ 760.00 mm Hg |
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